molecular formula C8H10ClNO5S B2607145 Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate CAS No. 1909348-50-0

Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2607145
CAS No.: 1909348-50-0
M. Wt: 267.68
InChI Key: NQZIBBMYJCWPHS-UHFFFAOYSA-N
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Description

Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorosulfonyl group at position 5 and a tert-butyl ester at position 2. The chlorosulfonyl moiety (-SO₂Cl) is highly reactive, enabling applications in nucleophilic substitutions or as a sulfonating agent in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 5-chlorosulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZIBBMYJCWPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the reaction of tert-butyl 1,2-oxazole-3-carboxylate with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform, and at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The oxazole ring can also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
  • Structure : The chlorosulfonyl group is attached to a methylene bridge (-CH₂-SO₂Cl) rather than directly to the oxazole ring.
  • Molecular Formula: C₇H₈ClNO₅S (vs. C₈H₁₀ClNO₄S for the tert-butyl analog).
  • The methylene spacer may reduce electronic effects of the chlorosulfonyl group on the oxazole ring, altering reactivity in substitution reactions.
  • Data Availability: No literature or patent data exists for this compound, limiting direct comparisons .
Allyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
  • Structure : Features a bromomethyl (-CH₂Br) substituent at position 5 and an allyl ester.
  • Reactivity : Bromine serves as a superior leaving group compared to chlorosulfonyl, favoring alkylation or cross-coupling reactions. The allyl ester may participate in cycloaddition reactions (e.g., Diels-Alder).
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
  • Structure : Hydroxymethyl (-CH₂OH) substituent at position 3.
  • Properties : The hydroxyl group enhances solubility in polar solvents via hydrogen bonding. Reduced electrophilicity compared to chlorosulfonyl derivatives limits its utility in sulfonation reactions.
  • Safety: Classified as non-hazardous under GHS, contrasting with the likely corrosive nature of chlorosulfonyl analogs .

Heterocycle Variations

Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
  • Structure : Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole.
  • Electronic Effects : Oxadiazoles exhibit higher aromatic stability and distinct electronic properties, influencing binding affinity in medicinal chemistry applications.
  • Similarity Score : 0.67 (structural similarity to the target compound), suggesting moderate overlap in reactivity or applications .
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole
  • Structure : Lacks the carboxylate ester but retains the tert-butyl and chloro substituents.
  • Applications : Primarily used as a building block in agrochemicals or pharmaceuticals due to its compact size (molar mass: 160.6 g/mol) and stability .

Ester Group Comparisons

  • tert-Butyl vs. Ethyl Esters: Steric Effects: Tert-butyl esters resist hydrolysis and enzymatic degradation better than ethyl esters, enhancing shelf stability. Solubility: Ethyl esters generally exhibit higher solubility in aqueous-organic mixtures, whereas tert-butyl analogs favor non-polar solvents .

Biological Activity

Tert-butyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate, with the CAS number 1909348-50-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₁ClNO₄S
  • Molecular Weight: 263.71 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazole ring is known for its role in medicinal chemistry, particularly in the development of compounds with antimicrobial and anticancer properties. The chlorosulfonyl group enhances the electrophilicity of the molecule, potentially allowing it to react with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that oxazole compounds can have varying levels of activity against different pathogens. For example:

CompoundMIC (µg/ml)Pathogen
111.6Candida albicans
120.8Aspergillus niger

These findings suggest that derivatives like this compound may possess similar antimicrobial properties due to their structural characteristics .

Anticancer Activity

A study involving a series of sulfonyl derivatives of oxazoles demonstrated promising anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxic effects. For instance:

CompoundAverage GI50 (mol/L)Cancer Type
155.37 x 10^-6Breast Cancer
151.29 x 10^-5Lung Cancer

These results indicate that compounds with similar structures to this compound could also exhibit potent anticancer effects .

Case Studies

  • Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), a variety of oxazole derivatives were screened against a panel of 60 cancer cell lines. The results showed that certain derivatives had low GI50 values, indicating high potency against various cancer types .
  • Mechanistic Studies : Research into the mechanism of action for oxazole derivatives has revealed that they may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, molecular docking studies suggested interactions with tubulin and cyclin-dependent kinases (CDK), which are critical for cell cycle regulation .

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